molecular formula C16H17ClFN3O2 B11829388 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide

2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide

Cat. No.: B11829388
M. Wt: 337.77 g/mol
InChI Key: DDNXKTJTQXVOLM-UHFFFAOYSA-N
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Description

2-(4-Chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide (CAS: 2169919-97-3) is a benzamide derivative featuring a 4-chloropyrimidin-5-yloxy substituent at the 2-position of the benzene ring, a fluorine atom at the 5-position, and ethyl/isopropyl groups on the amide nitrogen. Its molecular formula is C₁₇H₁₉ClFN₃O₂, with a molecular weight of 363.81 g/mol .

Properties

Molecular Formula

C16H17ClFN3O2

Molecular Weight

337.77 g/mol

IUPAC Name

2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3

InChI Key

DDNXKTJTQXVOLM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl

Origin of Product

United States

Preparation Methods

Step 1: Di-Substitution of Benzamide Amine

Beginning with 5-fluoro-2-hydroxybenzoic acid, activation as an acid chloride (e.g., using thionyl chloride) enables amide formation. Sequential alkylation with ethyl and isopropyl groups is achieved under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF. A reported protocol for analogous N,N-dialkyl benzamides achieved 85–92% yields using T3P as a coupling agent.

Step 2: Protection of Phenolic Hydroxyl Group

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps. Protection typically employs TBSCl and imidazole in DCM, yielding >95% protected intermediate.

Step 1: Reduction of Methyl 2-Chloropyrimidine-5-Carboxylate

Methyl 2-chloropyrimidine-5-carboxylate is reduced to (2-chloropyrimidin-5-yl)methanol using diisobutylaluminum hydride (DIBAL-H) in THF at −78°C, achieving near-quantitative conversion.

Step 2: Oxidation to 5-Hydroxypyrimidine

The primary alcohol is oxidized to a ketone using Jones reagent (CrO3/H2SO4), followed by chlorination at the 4-position via POCl3 in the presence of N,N-diethylaniline. This two-step sequence affords 4-chloro-5-hydroxypyrimidine in 70–75% overall yield.

Fragment Coupling and Final Assembly

Ether Bond Formation via SNAr Reaction

Deprotection of the TBS-protected benzamide (using TBAF in THF) generates a free phenol, which undergoes SNAr with 4-chloro-5-hydroxypyrimidine. Optimal conditions involve Cs2CO3 as a base in DMF at 100°C for 12 h, achieving 65–70% coupling efficiency.

Alternative Coupling via Ullmann Reaction

For recalcitrant substrates, copper(I)-catalyzed Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 120°C improves yields to 80–85%. This method circumvents steric hindrance from the N-ethyl and N-isopropyl groups.

Optimization and Process Chemistry Considerations

Solvent and Base Selection

Comparative studies indicate DMF outperforms dioxane or toluene in SNAr reactions due to superior solvation of the aryloxide intermediate. Cs2CO3 provides higher yields than K2CO3 or NaH, likely due to enhanced nucleophilicity of the deprotonated phenol.

Temperature and Reaction Time

Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers in both SNAr and Ullmann pathways. Prolonged reaction times (>12 h) minimize residual starting material but risk decomposition of the pyrimidine ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • LC-MS : The final compound exhibits a protonated molecular ion [M+H]+ at m/z 338.2, consistent with its molecular formula (C17H18ClFN3O2).

  • 1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.54 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 2H, benzamide aromatic), and 3.45–2.25 ppm (m, 10H, N-ethyl, N-isopropyl, and CH2 groups).

Purity Assessment

Reverse-phase HPLC (C18 column, 5.5-min method) confirms >95% purity at 214 nm, with retention time matching authentic standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inhibition of Protein Interactions

One of the primary applications of 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide is its role as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various types of leukemia, particularly those involving MLL fusion proteins. The compound's ability to disrupt this interaction positions it as a candidate for developing targeted therapies for hematological malignancies .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The structural characteristics of this compound allow it to interact effectively with biological targets associated with cancer cell survival .

Case Study 1: Efficacy Against MLL Fusion Proteins

In a study investigating the efficacy of various inhibitors on MLL fusion proteins, this compound was shown to significantly inhibit cell proliferation in leukemia cell lines expressing MLL fusions. The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in treating MLL-rearranged leukemias .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis highlighted the importance of the pyrimidine moiety in enhancing the binding affinity of the compound to its target proteins. Modifications to the ethyl and isopropyl groups were also explored, revealing that specific substitutions could enhance selectivity and reduce off-target effects, which is critical for minimizing side effects in clinical applications .

Mechanism of Action

The mechanism of action of Benzamide, 2-[(4-chloro-5-pyrimidinyl)oxy]-N-ethyl-5-fluoro-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

2-((4-Chloropyrimidin-5-yl)oxy)-5-fluoro-N,N-diisopropylbenzamide (CAS: 2169919-97-3)

  • Molecular Formula : C₁₇H₁₉ClFN₃O₂
  • Key Differences : Diisopropyl substitution on the amide nitrogen instead of ethyl/isopropyl.
  • Impact : Increased steric bulk enhances metabolic stability but may reduce solubility compared to the ethyl/isopropyl variant .

Methyl 2-((4-Chloropyrimidin-5-yl)oxy)-5-fluorobenzoate (Entry 230, )

  • Molecular Formula : C₁₃H₁₀ClFN₂O₃ (estimated).
  • Key Differences : Ester group replaces the amide functionality.
  • Impact : Lower molecular weight (≈290 g/mol) improves solubility but reduces hydrolytic stability, limiting its utility in oral formulations .

Halogenated Pyrimidine Derivatives

Methyl 2-(4,6-Dichloropyrimidin-5-yl)acetate (CAS: 6214-47-7)

  • Similarity Score : 0.90 (structural similarity) .
  • Key Differences : Dichloropyrimidine core and acetate backbone instead of benzamide.
  • Impact : Higher halogen content increases electrophilicity, enhancing reactivity in cross-coupling reactions but raising toxicity risks .

2-(Cyclopropylmethoxy)pyrimidin-5-amine (CAS: 1249578-99-1)

  • Molecular Formula : C₈H₁₁N₃O
  • Key Differences : Cyclopropylmethoxy group replaces the chloropyrimidinyloxy-benzamide scaffold.
  • Impact : Reduced molecular complexity improves synthetic accessibility but diminishes target binding affinity due to fewer halogen interactions .

PROTAC-Related Compounds

Tert-butyl (S)-10-bromo-11-chloro-8-(2-isopropylphenyl)-7-oxo-3,4,7,8,13,13a-hexahydropyrazino[2',1':3,4][1,4]oxazepino[5,6,7-de]quinazoline-2(1H)-carboxylate (Entry 227, )

  • Molecular Weight : ~650 g/mol (estimated).
  • Key Differences : Complex macrocyclic structure with bromine and chlorine substituents.
  • Impact : Higher molecular weight limits blood-brain barrier penetration, making it less suitable for CNS-targeted therapies compared to the benzamide derivative .

Data Tables

Table 1. Physicochemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₇H₁₉ClFN₃O₂ 363.81 Ethyl/isopropyl, F, Cl-pyrimidine 3.5
N,N-Diisopropyl analog C₁₇H₁₉ClFN₃O₂ 363.81 Diisopropyl, F, Cl-pyrimidine 4.1
Methyl ester analog C₁₃H₁₀ClFN₂O₃ ~290 Methyl ester, F, Cl-pyrimidine 2.8
Methyl 2-(4,6-Dichloropyrimidin-5-yl)acetate C₇H₆Cl₂N₂O₂ 233.04 Dichloropyrimidine, methyl acetate 2.2

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H17ClFN3O2C_{16}H_{17}ClFN_3O_2. The structure features a pyrimidine ring, a benzamide moiety, and various substituents that influence its biological properties.

Key Properties

PropertyValue
Molecular Weight335.77 g/mol
Log P (octanol-water)3.21
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzamide derivatives, including variants of the compound . The results indicated that certain derivatives displayed submicromolar activity against resistant strains of bacteria, outperforming standard antibiotics .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The findings suggest that while some derivatives show promising anticancer activity, they also exhibit varying degrees of cytotoxicity towards non-cancerous cells .

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any drug candidate. The compound has been analyzed for its pharmacokinetic properties:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
CYP450 Inhibition PotentialLow
Ames Test (Mutagenicity)Non-toxic

These parameters suggest that the compound has favorable characteristics for oral bioavailability and a low risk of mutagenicity .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the biological activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of the chloropyrimidine moiety is thought to enhance binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide, and what challenges arise during its preparation?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Chlorination and functionalization : Introduce the 4-chloro group on the pyrimidine ring via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-chlorination .
  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to link the pyrimidine and benzamide moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Amidation : React the intermediate with ethyl and isopropyl amines in the presence of a coupling agent (e.g., HATU) to form the final benzamide.
  • Challenges : Low yields due to steric hindrance from the N-ethyl and N-isopropyl groups, requiring optimization of reaction time and solvent polarity (e.g., DMF vs. THF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodology :

  • NMR : Focus on ¹H NMR signals for the pyrimidine ring (δ 8.5–9.0 ppm), fluorobenzamide aromatic protons (δ 7.0–7.5 ppm), and diastereotopic ethyl/isopropyl groups (δ 1.0–1.5 ppm). ¹³C NMR should confirm the carbonyl (C=O) at ~165 ppm and pyrimidine carbons .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~408) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against bacterial phosphopantetheinyl transferases (PPTases) via malachite green assays, as structurally similar compounds target these enzymes .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity ratios (IC₅₀ for bacterial vs. mammalian cells).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple labs using standardized PPTase isoforms (e.g., AcpS vs. Sfp) and buffer conditions (pH 7.4, 25°C) .
  • Structural analysis : Perform X-ray crystallography or molecular docking (using AutoDock Vina) to compare binding modes with known inhibitors. Discrepancies may arise from conformational flexibility of the benzamide group .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-solvent systems : Test PEG-400/water mixtures (e.g., 30% v/v) to enhance solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrimidine ring, monitored via stability studies in simulated gastric fluid .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors for the coupling step to improve heat transfer and reduce side reactions (e.g., dimerization) .
  • Catalyst screening : Compare Pd/XPhos with cheaper alternatives (e.g., NiCl₂(dppe)) to balance cost and efficiency .

Experimental Design & Data Analysis

Q. What controls are critical when assessing this compound’s impact on bacterial proliferation?

  • Methodology :

  • Negative controls : Use vehicle-only (DMSO) and non-targeting analogs (e.g., 4-methoxy-pyrimidine derivatives).
  • Positive controls : Include established PPTase inhibitors (e.g., triazole-based compounds) .
  • Data normalization : Express results as % inhibition relative to untreated cultures, with triplicate technical replicates.

Q. How should researchers design stability studies under varying pH conditions?

  • Methodology :

  • pH range : Test pH 2.0 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal) at 37°C.
  • Analytical endpoints : Quantify degradation products via LC-MS and assign structures using HRMS/MS fragmentation patterns .

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